6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid
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Overview
Description
6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and a hexanoic acid chain at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a Friedel-Crafts acylation reaction, where the pyridine ring is treated with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the hexanoic acid chain can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-(6-Hydroxypyridin-3-yl)-6-oxohexanoic acid or 6-(6-Formylpyridin-3-yl)-6-oxohexanoic acid.
Reduction: Formation of 6-(6-Methoxypyridin-3-yl)-6-hydroxyhexanoic acid.
Substitution: Formation of 6-(6-Halopyridin-3-yl)-6-oxohexanoic acid or 6-(6-Aminopyridin-3-yl)-6-oxohexanoic acid.
Scientific Research Applications
6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The methoxy group and the hexanoic acid chain can play crucial roles in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-pyridinylboronic acid: Similar structure but with a boronic acid group instead of a hexanoic acid chain.
6-Methoxy-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.
6-Methoxy-3-pyridinol: Similar structure but with a hydroxyl group instead of a hexanoic acid chain.
Uniqueness
6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid is unique due to the presence of both a methoxy group and a hexanoic acid chain, which can impart specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
6-(6-methoxypyridin-3-yl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-11-7-6-9(8-13-11)10(14)4-2-3-5-12(15)16/h6-8H,2-5H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHQQIZBLYWFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642130 |
Source
|
Record name | 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-60-6 |
Source
|
Record name | 6-Methoxy-ε-oxo-3-pyridinehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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